1,1'-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene}
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Overview
Description
1,1’-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene} is a complex organic compound known for its unique structural properties. This compound features a central ethyne (acetylene) linkage connecting two benzene rings, each substituted with ethyl and pentylphenyl groups. The presence of multiple ethynyl groups and aromatic rings makes it a subject of interest in various fields of scientific research, particularly in materials science and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene} typically involves a series of Sonogashira coupling reactions. This method is favored due to its efficiency in forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The reaction conditions generally include the use of a palladium catalyst, such as Pd(PPh3)4, and a copper co-catalyst, like CuI, in the presence of a base, such as triethylamine or diisopropylamine. The reaction is usually carried out under an inert atmosphere, such as argon or nitrogen, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the Sonogashira coupling reaction for higher yields and purity, possibly through continuous flow reactors and automated systems to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene} can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones or carboxylic acids under strong oxidative conditions.
Reduction: The compound can be reduced to form alkanes or alkenes, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1,1’-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene} has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Materials Science: Investigated for its potential in organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic cells due to its conjugated structure and electronic properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1,1’-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene} largely depends on its application. In materials science, its conjugated structure allows for efficient charge transport and light absorption/emission, making it suitable for use in electronic devices. The ethynyl linkages and aromatic rings facilitate π-π stacking interactions, enhancing its stability and performance in various applications .
Comparison with Similar Compounds
Similar Compounds
4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide: Another compound with ethyne linkages and aromatic rings, used in optoelectronic applications.
4,4’- (Ethyne-1,2-diyl)dibenzaldehyde: A simpler compound with ethyne linkages, used as an intermediate in organic synthesis.
Uniqueness
1,1’-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene} is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring precise control over molecular interactions and electronic behavior .
Properties
CAS No. |
562823-36-3 |
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Molecular Formula |
C44H46 |
Molecular Weight |
574.8 g/mol |
IUPAC Name |
2-ethyl-1-[2-[2-ethyl-4-[2-(4-pentylphenyl)ethynyl]phenyl]ethynyl]-4-[2-(4-pentylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C44H46/c1-5-9-11-13-35-15-19-37(20-16-35)23-25-39-27-29-43(41(7-3)33-39)31-32-44-30-28-40(34-42(44)8-4)26-24-38-21-17-36(18-22-38)14-12-10-6-2/h15-22,27-30,33-34H,5-14H2,1-4H3 |
InChI Key |
VKJYHRWYBQTTQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C#CC3=C(C=C(C=C3)C#CC4=CC=C(C=C4)CCCCC)CC)CC |
Origin of Product |
United States |
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